

Spectroscopic Data of Methyl 2-oxocyclopentanecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 2-oxocyclopentanecarboxylate
Cat. No.:	B041794

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **methyl 2-oxocyclopentanecarboxylate** (CAS No. 10472-24-9), a versatile synthetic intermediate.^[1] ^[2] This bifunctional cyclopentanone derivative is a critical precursor in the synthesis of complex molecules, including prostaglandins.^[1] The following sections detail its key spectroscopic characteristics and the experimental protocols for their acquisition, offering a valuable resource for compound identification, purity assessment, and reaction monitoring.

Physicochemical Properties

Methyl 2-oxocyclopentanecarboxylate is a clear, colorless to slightly yellow liquid.^[2] It has a molecular formula of C₇H₁₀O₃ and a molecular weight of 142.15 g/mol .^[2]^[3]

Property	Value
Molecular Formula	C ₇ H ₁₀ O ₃ ^[2]
Molecular Weight	142.15 g/mol ^[2] ^[3]
Boiling Point	105 °C at 19 mmHg ^[2] ^[4]
Density	1.145 g/mL at 25 °C ^[2] ^[4]
Refractive Index (n _{20/D})	1.456 ^[2] ^[4]

Spectroscopic Data

The structural features of **methyl 2-oxocyclopentanecarboxylate**, including a ketone, an ester, and a five-membered ring, give rise to a characteristic spectroscopic fingerprint. As a β -keto ester, it can exist in tautomeric equilibrium with its enol form, which may be reflected in the spectroscopic data depending on the solvent and conditions.[\[1\]](#)

^1H NMR Spectroscopy

The proton nuclear magnetic resonance (^1H NMR) spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.7	Singlet	3H	$-\text{OCH}_3$
~3.4	Triplet	1H	$-\text{CH}(\text{CO}_2\text{CH}_3)-$
~2.5 - 1.9	Multiplet	6H	$-\text{CH}_2-$ (ring)

Note: Specific chemical shifts can vary depending on the solvent and concentration.[\[1\]](#)

^{13}C NMR Spectroscopy

Carbon-13 nuclear magnetic resonance (^{13}C NMR) spectroscopy identifies the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
~200-210	C=O (Ketone)
~170	C=O (Ester)
~50-55	$-\text{OCH}_3$
~45-50	$-\text{CH}(\text{CO}_2\text{CH}_3)-$
~20-40	$-\text{CH}_2-$ (ring carbons)

Note: The exact chemical shifts are predictive and can vary based on experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.[\[5\]](#)

Esters are characterized by a strong carbonyl (C=O) stretch and two C-O stretching bands.[\[5\]](#)

[\[6\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1750-1735	Strong, Sharp	C=O Stretch (Ester)
~1725-1705	Strong, Sharp	C=O Stretch (Ketone)
~1300-1000	Strong	C-O Stretches
~2960-2850	Medium	C-H Stretch (Aliphatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[\[1\]](#) In electron ionization (EI) mass spectrometry, the molecular ion peak ($[M]^{+\bullet}$) is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight.

m/z	Interpretation
142	Molecular Ion ($[M]^{+\bullet}$)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Sample Preparation

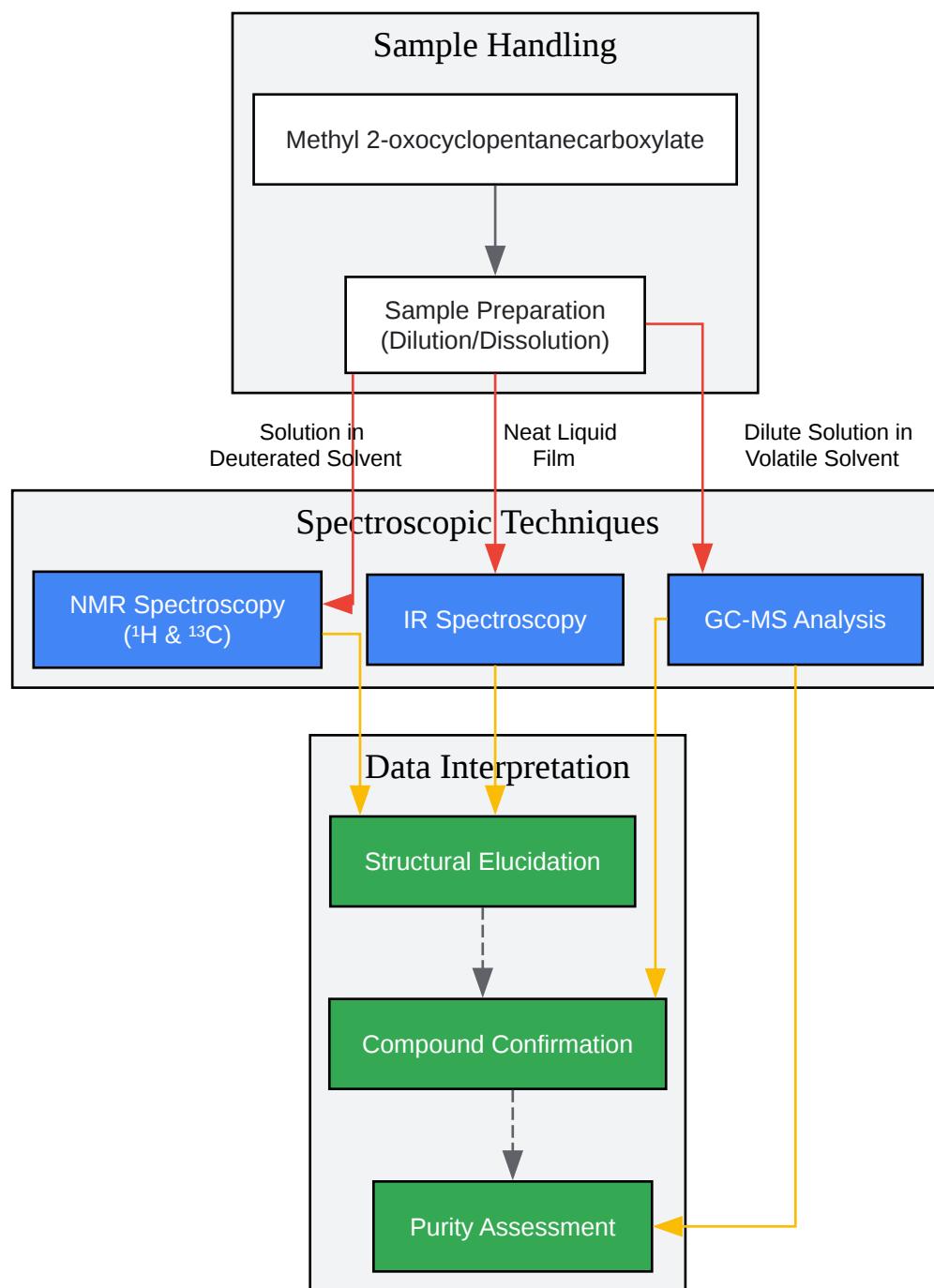
- Sample Preparation: Dissolve approximately 5-20 mg of **methyl 2-oxocyclopentanecarboxylate** in about 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$) in a clean, dry 5 mm NMR tube.[\[7\]](#)

- Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
- Homogenization: Gently vortex the tube to ensure a homogeneous solution.
- Analysis: Acquire the ^1H and ^{13}C NMR spectra on a suitable NMR spectrometer.

Infrared (IR) Spectroscopy Protocol

For a liquid sample like **methyl 2-oxocyclopentanecarboxylate**, the neat liquid method is appropriate.[\[5\]](#)

- Background Spectrum: Record a background spectrum of the clean salt plates (KBr or NaCl) to account for atmospheric CO_2 and water vapor.[\[5\]](#)
- Sample Application: Place a small drop of the neat liquid sample onto one salt plate.[\[5\]](#)
- Film Formation: Place the second salt plate on top of the first, gently pressing to form a thin, uniform film of the liquid between the plates.[\[5\]](#)
- Data Acquisition: Place the salt plate assembly in the spectrometer's sample holder and acquire the IR spectrum.[\[5\]](#)


Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for separating and identifying volatile compounds.[\[8\]](#)

- Sample Preparation: Prepare a dilute solution of **methyl 2-oxocyclopentanecarboxylate** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.[\[8\]](#)
- GC-MS Parameters:
 - GC Column: A nonpolar column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 μm film thickness), is suitable.[\[8\]](#)
 - Carrier Gas: Use helium at a constant flow rate of approximately 1 mL/min.[\[8\]](#)

- Inlet Temperature: Set the inlet temperature to 250 °C.[8]
- Injection Volume: Inject 1 μ L of the sample.[8]
- Oven Temperature Program: An initial temperature of 70 °C, held for 2 minutes, followed by a ramp of 15 °C/min to 280 °C, with a final hold for 5 minutes, is a typical starting point.[8]
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
 - Mass Range: Scan from m/z 40-400.[8]
 - Ion Source Temperature: 230 °C.[8]
 - Transfer Line Temperature: 280 °C.[8]
- Data Analysis: Analyze the resulting chromatogram and mass spectra. The retention time will be characteristic of the compound under the given conditions, and the mass spectrum will provide confirmation of its identity.

Visualization of Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **methyl 2-oxocyclopentanecarboxylate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-oxocyclopentanecarboxylate | High-Purity Reagent [benchchem.com]
- 2. Methyl 2-cyclopentanonecarboxylate | 10472-24-9 [chemicalbook.com]
- 3. Cyclopentanecarboxylic acid, 2-oxo-, methyl ester | C7H10O3 | CID 66328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-¹⁸O代环戊烷羧酸甲酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Data of Methyl 2-oxocyclopentanecarboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b041794#spectroscopic-data-for-methyl-2-oxocyclopentanecarboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com